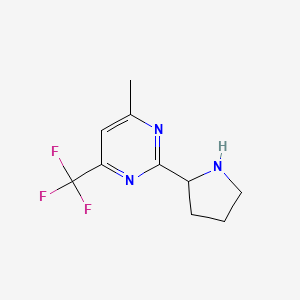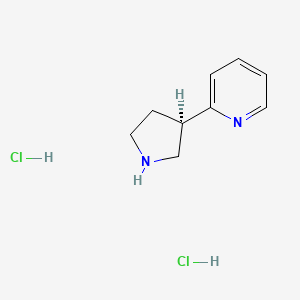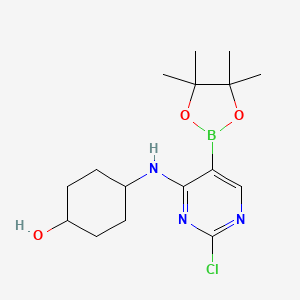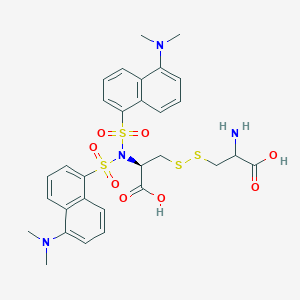![molecular formula C16H22N2O2 B13111236 tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)
tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- is a complex organic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, indicated by (3aR,9bS)-, suggests that it has unique three-dimensional structural properties that may influence its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[3,4-c]quinolines typically involves multi-step processes. One common method includes a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method allows for the formation of tetrahydroquinolines and pyrrolo[3,4-c]quinolines with an all-carbon quaternary stereogenic center.
Industrial Production Methods
Industrial production methods for such complex compounds often involve scalable and practical strategies. The aforementioned synthetic route is practical and scalable, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features and biological activities.
Tetrahydroquinolines: These compounds share a similar core structure and are synthesized using similar methods.
Uniqueness
The unique stereochemistry and specific functional groups of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
tert-butyl (3aR,9bS)-1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-8-17-9-13(11)12-6-4-5-7-14(12)18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1 |
Clave InChI |
ZJHFVSCJIQAGQF-YPMHNXCESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@@H]2C3=CC=CC=C31 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CNCC2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




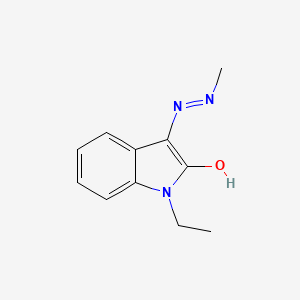

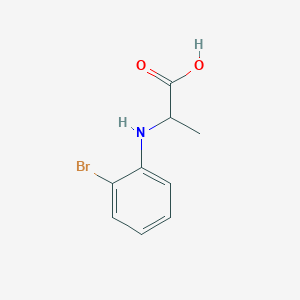
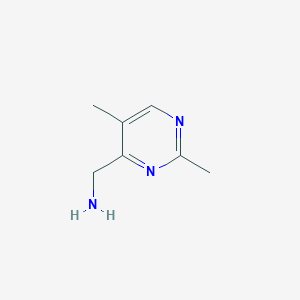
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)
![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
